Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt
Description
Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (CAS: 226932-61-2) is a chemically modified derivative of sucrose in which three carboxyl groups (-COOH) are introduced at the 6, 1', and 6' positions of the sugar backbone, subsequently forming trisodium salts. Its molecular formula is C₁₂H₁₃Na₃O₁₄, with a molecular weight of 450.192 g/mol . The compound is characterized by its high purity (>95% by HPLC) and is stored at -20°C to maintain stability . The structural modification of sucrose introduces steric and electronic effects, making it a valuable tool in carbohydrate chemistry research, particularly for studying enzyme-substrate interactions and metabolic pathways .
Properties
Molecular Formula |
C12H13Na3O14 |
|---|---|
Molecular Weight |
450.19 g/mol |
IUPAC Name |
trisodium;(2R,3S,4S,5S)-2-[(2R,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxolane-2,5-dicarboxylate |
InChI |
InChI=1S/C12H16O14.3Na/c13-1-2(14)5(8(18)19)24-10(3(1)15)26-12(11(22)23)7(17)4(16)6(25-12)9(20)21;;;/h1-7,10,13-17H,(H,18,19)(H,20,21)(H,22,23);;;/q;3*+1/p-3/t1-,2-,3+,4+,5-,6-,7-,10+,12+;;;/m0.../s1 |
InChI Key |
VYXMBXUBIDYDPF-GVJKEAOCSA-K |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)OC2(C(C(C(O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Oxidation of Sucrose to Sucrose Tricarboxylic Acid
The core step in the preparation of this compound is the oxidation of sucrose at specific hydroxyl groups to carboxylic acids. This involves converting the 6, 1', and 6' hydroxyls of sucrose into carboxyl groups.
Conversion to Trisodium Salt
After obtaining sucrose 6,1',6'-tricarboxylic acid, neutralization with sodium hydroxide or sodium carbonate is performed to yield the trisodium salt form:
- Purity: High purity (>95% by HPLC) is achievable with careful control of neutralization and purification steps.
- Storage: The trisodium salt is typically stored at -20°C to maintain stability.
Data Table: Summary of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups back to hydroxyl groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various carboxylic acid derivatives, alcohols, and substituted sucrose compounds.
Scientific Research Applications
Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a complexing agent in analytical chemistry.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the formulation of detergents, emulsifiers, and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism by which Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt exerts its effects is primarily through its ability to form stable complexes with metal ions. This property makes it useful as a chelating agent, where it binds to metal ions and prevents them from participating in unwanted chemical reactions. The molecular targets include various metal ions such as calcium, magnesium, and iron, which are involved in numerous biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Tricarboxylic Acid Derivatives
Structural and Functional Differences
The following table summarizes key structural and functional differences between Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt and analogous trisodium salts:
Key Structural Insights:
- Sucrose Derivative : The sucrose backbone provides a rigid, branched structure with hydroxyl groups, enabling unique interactions with enzymes like glycosidases and glycosyltransferases .
- Citrate : A linear tricarboxylate with hydroxyl groups, facilitating chelation of divalent cations (e.g., Ca²⁺) and stabilizing colloidal systems .
- Nitrilotriacetic Acid Salt : Contains a central amine group, enhancing its metal-chelating efficiency for ions like Ca²⁺ and Fe³⁺ .
- 6-Phosphogluconate : Includes a phosphate group, critical for its role in metabolic pathways such as the oxidative pentose phosphate pathway .
This compound
- Enzyme Studies : Used as a substrate analog to probe the catalytic mechanisms of glycosidases and glycosyltransferases due to its modified carboxyl groups .
- Metabolic Pathway Analysis: Potential biomarker in plant stress responses, as tricarboxylic acid derivatives are linked to salinity tolerance in crops (e.g., rapeseed cultivars) .
Citric Acid Trisodium Salt
- Medical : Acts as an anticoagulant in blood storage by chelating calcium ions .
- Nanotechnology: Stabilizes iron oxide nanoparticles via electrostatic interactions .
Nitrilotriacetic Acid Trisodium Salt
6-Phosphogluconic Acid Trisodium Salt
Comparative Solubility and Reactivity
- Solubility : The sucrose derivative’s larger molecular size may reduce aqueous solubility compared to smaller salts like citrate (258 Da) .
- Chelation Efficiency : Citrate and nitrilotriacetic acid salts exhibit stronger calcium-binding capacity due to their linear structures, while the sucrose derivative’s branched architecture may limit metal interaction .
- Metabolic Roles : 6-Phosphogluconate participates directly in energy metabolism, unlike the sucrose derivative, which is primarily a synthetic research tool .
Research Findings and Implications
- Plant Stress Responses : Tricarboxylic acid derivatives, including citrate, accumulate under salinity stress to modulate the TCA cycle and antioxidant activity in plants .
- Biochemical Tools : Sucrose derivatives enable precise studies of carbohydrate-active enzymes, advancing drug discovery and metabolic engineering .
Biological Activity
Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (also known as STS) is a derivative of sucrose that has garnered attention for its potential biological activities. This compound is characterized by the addition of three carboxylic acid groups to the sucrose molecule, which may enhance its solubility and reactivity in biological systems. Understanding the biological activity of STS is crucial for its applications in various fields, including food science, pharmacology, and agriculture.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of three sodium ions associated with the carboxylic acid groups, contributing to its solubility in aqueous environments.
1. Antioxidant Properties
Research has indicated that STS exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that STS effectively reduced lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage in cellular systems .
2. Anti-inflammatory Effects
In animal models, this compound has shown promise in reducing inflammation. The compound was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests that STS could be beneficial in managing inflammatory diseases.
3. Metabolic Modulation
Studies have indicated that STS may influence metabolic pathways. For instance, it has been shown to enhance glycolytic activity and promote energy production through the tricarboxylic acid (TCA) cycle in certain plant species under stress conditions . This metabolic modulation could be advantageous for agricultural applications, particularly in enhancing crop resilience.
Case Study 1: Antioxidant Activity Evaluation
A controlled experiment evaluated the antioxidant capacity of STS using DPPH radical scavenging assays. Results indicated that STS exhibited a dose-dependent scavenging effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.5 | 25 |
| 1.0 | 50 |
| 2.0 | 75 |
This data suggests that STS could serve as a natural antioxidant in food preservation.
Case Study 2: Anti-inflammatory Mechanism
In a study involving LPS-induced inflammation in mice, administration of STS resulted in a significant reduction in paw edema and serum levels of inflammatory markers.
| Treatment Group | Paw Edema (mm) | TNF-α (pg/mL) |
|---|---|---|
| Control | 8.5 | 150 |
| STS Treatment (100 mg) | 4.2 | 70 |
These findings highlight the therapeutic potential of STS for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
